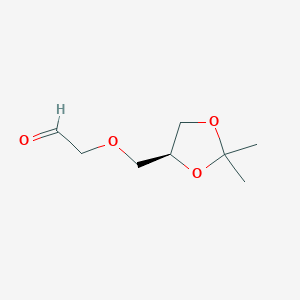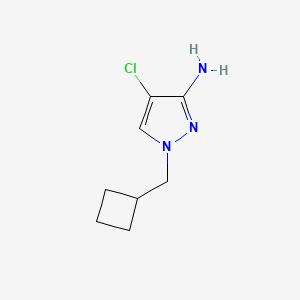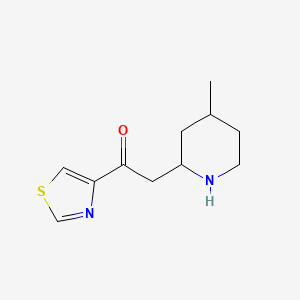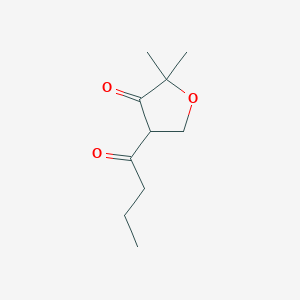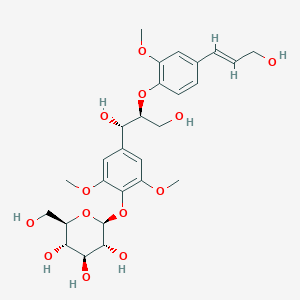
LongiflorosideB
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
LongiflorosideB is a chemical compound belonging to the iridoid glycosides family. Iridoid glycosides are known for their diverse biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties. This compound is isolated from various plant species, particularly those in the genus Veronica .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of LongiflorosideB involves several steps, starting from the extraction of plant material. The plant material is typically subjected to solvent extraction, followed by chromatographic separation to isolate the compound. The reaction conditions often include the use of organic solvents like methanol or ethanol, and the process may involve heating and stirring to ensure complete extraction .
Industrial Production Methods: Industrial production of this compound follows similar extraction and purification techniques but on a larger scale. The use of advanced chromatographic techniques, such as high-performance liquid chromatography (HPLC), ensures the purity and yield of the compound. The process is optimized to minimize the use of solvents and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: LongiflorosideB undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild temperatures.
Substitution: Halogens, alkylating agents, solvents like dichloromethane or acetonitrile.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Wissenschaftliche Forschungsanwendungen
LongiflorosideB has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other iridoid glycosides and studying reaction mechanisms.
Biology: Investigated for its role in plant defense mechanisms and its effects on various biological pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, antioxidant, and antimicrobial activities.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Wirkmechanismus
The mechanism of action of LongiflorosideB involves its interaction with various molecular targets and pathways. It is known to inhibit the activation of toll-like receptor 4 (TLR4) and downstream signaling pathways, leading to reduced production of inflammatory cytokines. This inhibition is achieved through the suppression of key signaling molecules like protein kinase C delta (PKCδ) and mitogen-activated protein kinases (MAPKs) .
Vergleich Mit ähnlichen Verbindungen
LongiflorosideA: Another iridoid glycoside with similar anti-inflammatory and antioxidant properties.
Verproside: Known for its anti-inflammatory and hepatoprotective effects.
Catalpol: Exhibits neuroprotective and anti-inflammatory activities.
Uniqueness: LongiflorosideB is unique due to its specific molecular structure, which allows it to interact with distinct molecular targets and pathways. Its ability to inhibit TLR4-mediated inflammatory responses sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C27H36O13 |
|---|---|
Molekulargewicht |
568.6 g/mol |
IUPAC-Name |
(2S,3R,4S,5S,6R)-2-[4-[(1S,2S)-1,3-dihydroxy-2-[4-[(E)-3-hydroxyprop-1-enyl]-2-methoxyphenoxy]propyl]-2,6-dimethoxyphenoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C27H36O13/c1-35-17-9-14(5-4-8-28)6-7-16(17)38-20(12-29)22(31)15-10-18(36-2)26(19(11-15)37-3)40-27-25(34)24(33)23(32)21(13-30)39-27/h4-7,9-11,20-25,27-34H,8,12-13H2,1-3H3/b5-4+/t20-,21+,22-,23+,24-,25+,27-/m0/s1 |
InChI-Schlüssel |
JGLLDOSJZFNKOI-URMHCOHTSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)OC)[C@@H]([C@H](CO)OC3=C(C=C(C=C3)/C=C/CO)OC)O |
Kanonische SMILES |
COC1=CC(=CC(=C1OC2C(C(C(C(O2)CO)O)O)O)OC)C(C(CO)OC3=C(C=C(C=C3)C=CCO)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B13060251.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B13060255.png)
![3-Methyl-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13060272.png)
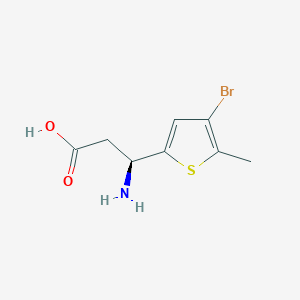
![(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13060297.png)
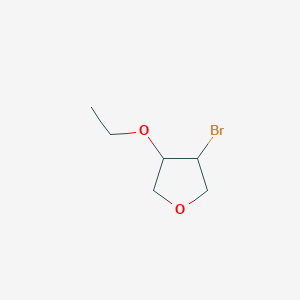
![tert-Butyl(2R)-2-[(aminooxy)methyl]piperidine-1-carboxylate](/img/structure/B13060300.png)
